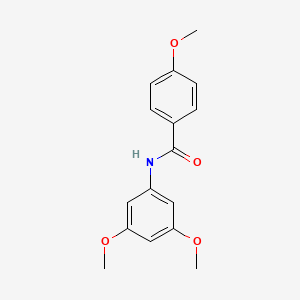![molecular formula C16H11ClN4 B5789838 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5789838.png)
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline, also known as CTQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline is not fully understood. However, studies have shown that 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has also been shown to inhibit the activity of the enzyme RNA polymerase, which is involved in the transcription of DNA to RNA.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has been shown to have a variety of biochemical and physiological effects. Studies have shown that 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline induces apoptosis in cancer cells by activating the caspase pathway. 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has also been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. Furthermore, 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins that promote inflammation and pain.
实验室实验的优点和局限性
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline also has a high degree of selectivity for its target enzymes, which makes it a useful tool for studying the mechanisms of these enzymes. However, 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has some limitations for lab experiments. It is a highly reactive compound that can easily form adducts with other molecules, which can complicate its analysis. 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline also has limited solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline. One area of research is the development of 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline derivatives that have improved selectivity and potency for their target enzymes. Another area of research is the investigation of 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline's potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammation. Furthermore, research could be conducted to investigate the safety and toxicity of 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline in animal models and humans.
合成方法
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 2-methyl-4-nitroaniline to form 4-chloro-2-methyl-5-nitrobenzaldehyde. This intermediate is then reacted with hydrazine hydrate to form 5-(4-chlorophenyl)-3-methyl-1,2,4-triazole-4-carbaldehyde, which is subsequently reacted with anthranilic acid to form 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline.
科学研究应用
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has anticancer, antiviral, and antibacterial properties. 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Furthermore, 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
属性
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4/c1-10-19-20-16-13-4-2-3-5-14(13)18-15(21(10)16)11-6-8-12(17)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAASOSQMQCRRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)


![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5789776.png)



![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)

![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)

![1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5789826.png)
